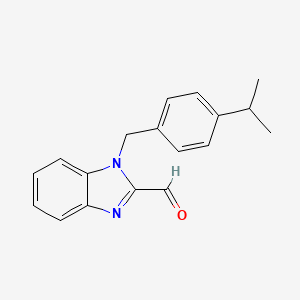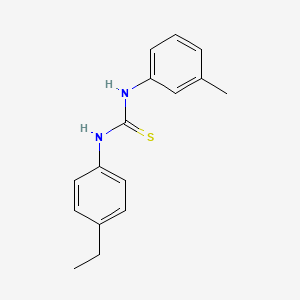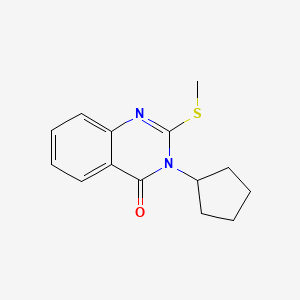![molecular formula C18H17NO6 B5861187 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, also known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. The chemical structure of aspirin is derived from salicylic acid, which has been used for medicinal purposes for thousands of years. Aspirin is one of the most widely used drugs in the world, with over 40,000 metric tons produced annually.
作用机制
Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By blocking the production of these molecules, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid reduces inflammation, pain, and fever. Aspirin also irreversibly acetylates platelet COX, which prevents the formation of thromboxane A2, a potent platelet activator.
Biochemical and Physiological Effects
Aspirin has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, antiplatelet effects, and fever reduction. Aspirin also has effects on the gastrointestinal tract, including the potential to cause ulcers and bleeding. Aspirin has been shown to have a dose-dependent effect on platelet function, with low doses (81 mg/day) being sufficient for antiplatelet effects.
实验室实验的优点和局限性
Aspirin has several advantages for laboratory experiments, including its low cost, wide availability, and well-established synthesis method. Aspirin is also relatively stable and has a long shelf life. However, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid has some limitations, including its potential to cause gastrointestinal side effects and its irreversible inhibition of COX enzymes.
未来方向
There are several areas of future research for 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, including its potential use in the treatment of Alzheimer's disease, diabetes, and other inflammatory conditions. Aspirin's anti-cancer properties also warrant further investigation, particularly in the prevention of colorectal cancer. Additionally, there is ongoing research into the development of novel COX inhibitors that may have fewer side effects than 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid.
合成方法
Aspirin can be synthesized by acetylating salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization. The synthesis of 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid is a common laboratory exercise in organic chemistry courses due to its simplicity and historical significance.
科学研究应用
Aspirin has been extensively studied for its therapeutic effects on various diseases and conditions. One of the most well-known applications of 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid is its use as an antiplatelet agent to prevent blood clots and reduce the risk of heart attack and stroke. Aspirin has also been shown to have anti-cancer properties, particularly in the prevention of colorectal cancer. Additionally, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid has been investigated for its potential to treat Alzheimer's disease, diabetes, and other inflammatory conditions.
属性
IUPAC Name |
5-acetyloxy-2-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11-5-3-4-6-16(11)24-10-17(21)19-15-8-7-13(25-12(2)20)9-14(15)18(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXUIPAZZXMIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)

![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)

![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)

![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)